molecular formula C9H4BrF3N2 B13116085 2-Bromo-7-(trifluoromethyl)quinazoline

2-Bromo-7-(trifluoromethyl)quinazoline

Cat. No.: B13116085
M. Wt: 277.04 g/mol
InChI Key: QRSQLZSJJYCEGV-UHFFFAOYSA-N
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Description

2-Bromo-7-(trifluoromethyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their significant biological activities and have been extensively studied for their potential therapeutic applications. The presence of bromine and trifluoromethyl groups in the quinazoline ring enhances its chemical reactivity and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-(trifluoromethyl)quinazoline typically involves the bromination of 7-(trifluoromethyl)quinazoline. One common method is the reaction of 7-(trifluoromethyl)quinazoline with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted quinazolines with various functional groups.

    Oxidation Reactions: Formation of quinazoline N-oxides.

    Reduction Reactions: Formation of dihydroquinazolines.

Scientific Research Applications

2-Bromo-7-(trifluoromethyl)quinazoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential as an inhibitor of various enzymes and receptors.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Bromo-7-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interfere with cellular signaling pathways by modulating receptor activity. These interactions lead to the compound’s observed biological effects, such as anticancer and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-7-(trifluoromethyl)quinazoline
  • 2-Fluoro-7-(trifluoromethyl)quinazoline
  • 2-Iodo-7-(trifluoromethyl)quinazoline

Uniqueness

2-Bromo-7-(trifluoromethyl)quinazoline is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and biological activity, making it a valuable scaffold for drug development .

Properties

Molecular Formula

C9H4BrF3N2

Molecular Weight

277.04 g/mol

IUPAC Name

2-bromo-7-(trifluoromethyl)quinazoline

InChI

InChI=1S/C9H4BrF3N2/c10-8-14-4-5-1-2-6(9(11,12)13)3-7(5)15-8/h1-4H

InChI Key

QRSQLZSJJYCEGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(N=C2C=C1C(F)(F)F)Br

Origin of Product

United States

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